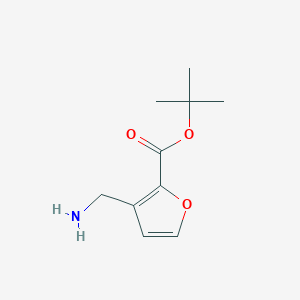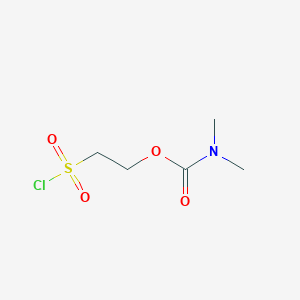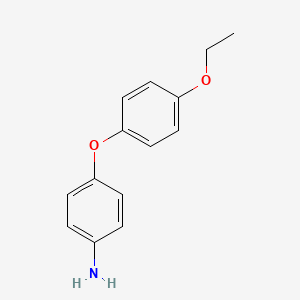
4-(4-Ethoxyphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Ethoxyphenoxy)aniline” is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.28 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “4-(4-Ethoxyphenoxy)aniline” is 1S/C14H15NO2/c1-2-16-12-7-9-14(10-8-12)17-13-5-3-11(15)4-6-13/h3-10H,2,15H2,1H3 . This indicates that the molecule consists of a benzene ring attached to an amine (NH2) group and an ethoxyphenoxy group.Physical And Chemical Properties Analysis
“4-(4-Ethoxyphenoxy)aniline” is a powder at room temperature . It has a melting point of 120-121 degrees Celsius .Applications De Recherche Scientifique
Electrochemical Applications
Electrochemical Copolymerization and Properties : An interesting study focuses on the electrochemical copolymerization of aniline with o-aminophenol, revealing insights into the copolymerization rates and the properties of the resulting copolymers. The research demonstrates that the electrochemical activity of the poly(aniline-co-o-aminophenol) is significantly higher than that of polyaniline under similar conditions, suggesting potential for enhanced electrochemical applications (Mu, 2004).
Material Science and Catalysis
Catalytic Oxidation of Aromatic Compounds : The utilization of Fe3O4 magnetic nanoparticles for the catalytic oxidation of phenolic and aniline compounds presents a novel approach to environmental remediation. This study showcases the nanoparticles' efficiency in removing these contaminants from aqueous solutions, highlighting their potential in water treatment technologies (Zhang et al., 2009).
Corrosion Inhibition
Thiophene Schiff Base as Corrosion Inhibitor : Research on the synthesis of a thiophene Schiff base and its application as a corrosion inhibitor for mild steel in acidic solutions demonstrates the compound's effectiveness in protecting metal surfaces. The study correlates the inhibition efficiency with molecular structure, providing insights into the design of more efficient corrosion inhibitors (Daoud et al., 2014).
Electrochromic Materials
Novel Electrochromic Materials : The synthesis of novel donor–acceptor systems incorporating nitrotriphenylamine units shows significant potential for electrochromic applications. These materials exhibit outstanding optical contrasts and fast switching speeds in the near-infrared region, promising advancements in electrochromic devices (Li et al., 2017).
Aniline Derivatives in Polymer Synthesis
Polymer Synthesis in Aqueous Solutions : The electrochemical synthesis of polymers based on derivatives of aniline, such as 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, in aqueous solutions has been explored for applications in dye-sensitized solar cells. This approach aims to prepare high conducting and porous polymers, enhancing the energy conversion efficiency of solar cells (Shahhosseini et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-ethoxyphenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-16-12-7-9-14(10-8-12)17-13-5-3-11(15)4-6-13/h3-10H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPWNMXJIYCVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965965 |
Source


|
| Record name | 4-(4-Ethoxyphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenoxy)aniline | |
CAS RN |
51690-67-6 |
Source


|
| Record name | 4-(4-Ethoxyphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


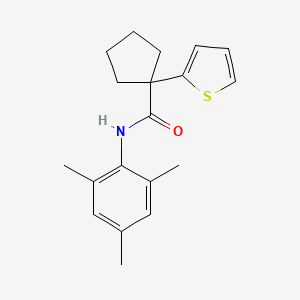
![3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2895827.png)
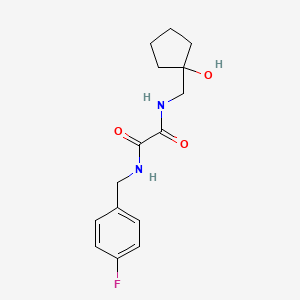
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2895829.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2895830.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2895832.png)

![1-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2895834.png)
![N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B2895840.png)

![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2895843.png)
